2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride
Description
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the quinazoline class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5.ClH/c1-16(17-8-4-3-5-9-17)22-20-18-10-6-7-11-19(18)23-21(24-20)26-14-12-25(2)13-15-26;/h3-11,16H,12-15H2,1-2H3,(H,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZDLAYSDVLHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Attachment of the phenylethyl group through alkylation reactions.
- Final conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperazin-1-yl)quinazolin-4-amine: Lacks the phenylethyl group but shares the quinazoline and piperazine moieties.
N-(1-phenylethyl)quinazolin-4-amine: Lacks the piperazine moiety but contains the phenylethyl and quinazoline groups.
Uniqueness
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride is unique due to the combination of the quinazoline core, piperazine ring, and phenylethyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
